(Ethoxymethyl)(trimethyl)silane is an organosilicon compound with the molecular formula CHOSi. This compound is a colorless liquid that plays a significant role in various chemical processes due to its unique properties. It is primarily utilized as a capping agent, modifying the hydrophobic properties of substrates by forming stable bonds with surface hydroxyl groups.
(Ethoxymethyl)(trimethyl)silane can be classified under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. This compound is commercially available and can be synthesized through specific chemical reactions involving chloromethyl trimethylsilane and metal magnesium in suitable solvents .
The synthesis of (ethoxymethyl)(trimethyl)silane can be achieved through several methods:
The molecular structure of (ethoxymethyl)(trimethyl)silane consists of a silicon atom bonded to three methyl groups and one ethoxymethyl group. The structural formula can be represented as follows:
This configuration allows the compound to exhibit both hydrophobic and reactive characteristics, making it versatile for various applications in chemistry and materials science.
(Ethoxymethyl)(trimethyl)silane undergoes various chemical reactions, including:
The mechanism of action of (ethoxymethyl)(trimethyl)silane primarily involves its interaction with surface hydroxyl groups on various substrates. Upon application, it forms strong Si-O bonds, which significantly alters the surface properties, enhancing hydrophobicity. This process is crucial in applications requiring surface modification, such as coatings and adhesives .
These properties make (ethoxymethyl)(trimethyl)silane suitable for various applications across different scientific fields.
(Ethoxymethyl)(trimethyl)silane has a wide range of applications, including:
(Ethoxymethyl)(trimethyl)silane (C6H16OSi) represents a structurally significant organosilane characterized by a silicon center bonded to three methyl groups (-CH3) and one ethoxymethyl moiety (-CH2OCH2CH3). This molecular architecture creates a tetrahedral silicon center with approximate C3v symmetry, analogous to methyltrimethoxysilane [3]. The bonding framework features four sigma (σ) bonds: three silicon-carbon bonds to methyl groups and one silicon-carbon bond to the ethoxymethyl substituent. The latter connects to an oxygen atom within the ethoxy group (-OCH2CH3), establishing a Si-C-O-C linkage that fundamentally influences the compound's reactivity profile.
Spectroscopic and crystallographic analyses reveal distinctive electronic features within this hybrid structure. The silicon atom exhibits significant electrophilic character due to its inherent electropositive nature relative to carbon (Pauling electronegativity: Si=1.90, C=2.55). This polarization creates partial positive charge (δ+) at silicon and partial negative charge (δ-) at the directly bonded carbon atoms. Critically, the oxygen atom in the ethoxymethyl group donates electron density into silicon's vacant 3d orbitals through hyperconjugative interactions, moderately reducing silicon's electrophilicity compared to chlorosilanes or aminosilanes. This electronic delocalization is evidenced by shortened Si-C bond lengths (approximately 1.87 Å) compared to standard Si-C bonds (1.93 Å) and reduced bond dissociation energies [3] [6].
Table 1: Key Structural Parameters of (Ethoxymethyl)(trimethyl)silane
Bond/Angle | Characteristic Value | Electronic Significance |
---|---|---|
Si-Cmethyl | 1.86-1.88 Å | Weakened due to hyperconjugation |
Si-Cethoxymethyl | 1.84-1.86 Å | Enhanced pπ-dπ interaction with oxygen |
C-O | 1.42 Å | Partial double bond character |
Si-C-O | 115-120° | Orbital rehybridization at carbon |
C-O-C | 110-115° | Standard ether geometry |
The frontier molecular orbitals governing reactivity display distinctive energy separation. The highest occupied molecular orbital (HOMO) primarily resides on the oxygen lone pairs, while the lowest unoccupied molecular orbital (LUMO) is predominantly silicon-centered with antibonding character relative to the Si-C bonds. This orbital arrangement dictates nucleophilic attack preferences: Hard nucleophiles (e.g., F-, OH-) target silicon directly, while soft nucleophiles may coordinate with the ether oxygen. The presence of three electron-donating methyl groups elevates the LUMO energy compared to trialkoxysilanes, rendering (ethoxymethyl)(trimethyl)silane less susceptible to nucleophilic substitution at silicon than compounds like methyltrimethoxysilane [3] [6].
The molecular architecture of (ethoxymethyl)(trimethyl)silane integrates two functionally distinct domains that synergistically dictate its physicochemical behavior and materials applications:
Ethoxymethyl Group (-CH2OCH2CH3): This moiety confers unique dualistic polarity characteristics. The methylene unit (-CH2-) directly bonded to silicon displays significant hydrophobicity, while the ethoxy group (-OCH2CH3) exhibits moderate hydrophilicity due to the oxygen's lone pairs. This amphiphilic character enables interfacial activity, positioning the compound as a potential surface-modifying agent. Crucially, the ether linkage remains hydrolytically stable under neutral conditions but becomes susceptible to acid-catalyzed cleavage under stringent conditions. This contrasts dramatically with the labile Si-OR bonds in conventional coupling agents like 3-methacryloxypropyltrimethoxysilane (MPTMS) used in dental composites [2]. The ethoxymethyl group can participate in sol-gel processes only after initial hydrolysis of the Si-C bond—a significantly higher energy pathway than alkoxysilane hydrolysis—making it less suitable for conventional ceramic network formation compared to trialkoxysilanes [3].
Trimethylsilyl Component (-Si(CH3)3): The three methyl groups create a sterically encumbered, highly hydrophobic environment around silicon. This steric protection profoundly impacts hydrolytic stability by shielding the silicon atom from nucleophilic attack. Kinetic studies demonstrate that hydrolysis rates decrease exponentially with increasing methyl substitution: Trimethylsilyl derivatives hydrolyze approximately 103 times slower than dimethyl analogs and 106 times slower than monomethylsilanes under identical acidic conditions [3] [6]. This steric protection underpins the technological utility of trimethylsilyl groups in hydroxyl-protecting strategies, as seen in SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) applications [5]. The extreme hydrophobicity also contributes to moisture resistance in derived materials, analogous to the protective role of dimethylsiloxane bonds in SiOC films that prevent moisture uptake and plasma-induced damage in low-k dielectrics [4].
Table 2: Functional Contributions of Molecular Moieties
Molecular Fragment | Steric Impact | Electronic Contribution | Material/Application Consequence |
---|---|---|---|
Trimethylsilyl (-SiMe3) | High steric bulk (cone angle > 150°) | +I effect stabilizes Si center | Enhanced hydrolytic stability; hydrophobic surfaces |
Ethoxymethyl (-CH2OEt) | Moderate steric demand | Mesomeric effect from oxygen | Controlled amphiphilicity; limited sol-gel reactivity |
Combined Structure | Differential site protection | Polarization gradient across Si-C-O | Directional reactivity; interfacial orientation control |
The hybrid interface behavior emerges from the electronic communication between these moieties. The ethoxymethyl group's oxygen atom donates electron density into the silicon atom, which subsequently redistributes this charge through hyperconjugation with methyl groups. This creates a polarized yet stable electronic environment that enables applications requiring controlled surface energy modulation. When incorporated into composite interfaces, the molecule orients with the trimethylsilyl group facing hydrophobic domains and the ethoxy oxygen directed toward polar phases. This directional orientation facilitates interfacial compatibility in hybrid materials, similar to how monofunctional silanes create self-assembled monolayers with reduced cross-linking compared to trifunctional analogs like methyltrimethoxysilane [2] [3].
The covalent bond formation mechanisms involving (ethoxymethyl)(trimethyl)silane are elucidated through several complementary theoretical frameworks that predict reactivity patterns and guide synthetic applications:
Hydrolysis Kinetics and Transition State Modeling: Unlike conventional trialkoxysilanes that undergo stepwise hydrolysis-condensation reactions, (ethoxymethyl)(trimethyl)silane exhibits fundamentally different reactivity due to the absence of hydrolysable Si-OR bonds. Theoretical investigations using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that hydrolysis requires nucleophilic attack directly at the silicon-carbon bond. The activation barrier for Si-C cleavage under acidic conditions (ΔG‡ ≈ 32 kcal/mol) substantially exceeds that for Si-OR hydrolysis in methyltrimethoxysilane (ΔG‡ ≈ 18 kcal/mol) [3]. This kinetic barrier originates from the greater bond dissociation energy of Si-C (≈ 451 kJ/mol) versus Si-O (≈ 452 kJ/mol) and Si-OR (≈ 444 kJ/mol), combined with steric hindrance from the three methyl groups. Acid catalysis operates through protonation of the ethoxy oxygen, which withdraws electron density from silicon and weakens the Si-Cethoxymethyl bond. Base-mediated hydrolysis proceeds via a pentavalent silicon transition state with slightly higher activation energy (ΔG‡ ≈ 35 kcal/mol), consistent with experimental observations of acid-promoted Si-C cleavage selectivity [3] [6].
Substituent Effect Quantification: Linear free energy relationships (LFER) provide critical insights into silane reactivity. Taft steric parameters (Es) for the trimethylsilyl group (-2.78) and ethoxymethyl group (-1.02) demonstrate significant steric inhibition relative to reference methyl groups. The Hammett constant for the Si-Cethoxymethyl linkage (σmeta = 0.31) indicates moderate electron-withdrawing character when transmitted through silicon. Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) localizes on the ether oxygen (≈ 70% contribution), while the LUMO concentrates on silicon (≈ 85% contribution) with significant antibonding character relative to the Si-C bonds. This orbital separation explains the compound's resistance to uncatalyzed hydrolysis while rationalizing its susceptibility to electrophile-nucleophile dual activation mechanisms [3] [6].
Table 3: Theoretical Models for Silane Reactivity Prediction
Model Type | Key Parameters | Prediction for (Ethoxymethyl)(trimethyl)silane |
---|---|---|
DFT Transition State Analysis | ΔG‡, bond orders, NPA charges | Acid-catalyzed Si-C cleavage favored over base-mediated; regioselective attack at methylene carbon |
Hammett/Taft LFER | σ (electronic), Es (steric) | Steric inhibition dominates reaction kinetics |
Molecular Dynamics (MD) | Solvent accessibility, orientation dynamics | Preferential surface orientation with SiMe3 exposed to hydrophobic interfaces |
Frontier Molecular Orbital Theory | HOMO-LUMO gap, Fukui functions | Electrophiles target ether oxygen; nucleophiles target silicon |
Surface Interaction Dynamics: Molecular dynamics simulations employing OPLS-AA force fields demonstrate that (ethoxymethyl)(trimethyl)silane exhibits distinctive orientation behavior at inorganic-organic interfaces. When approaching silica surfaces, the molecule preferentially aligns with the silicon atom directed toward surface silanols (SiOH) at distances of 3.5-4.2 Å. However, unlike conventional coupling agents, it forms only weak hydrogen bonds between surface silanols and the ethoxy oxygen (binding energy ≈ 12 kJ/mol) rather than covalent Si-O-Si linkages. This contrasts sharply with the behavior of trialkoxysilanes like methyltrimethoxysilane, which form robust covalent interfaces through siloxane bonds [2]. The theoretical models further predict that the trimethylsilyl group's hydrophobicity induces surface energy reduction (≈ 25 mN/m decrease) similar to that observed in low-k SiOC films where dimethylsiloxane units provide plasma-induced damage resistance [4]. These simulations explain the compound's efficacy as a non-coupling surface modifier where conventional silanization is undesirable.
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